molecular formula C15H9BrFMgNO2 B11837454 Magnesium (5-cyano-2-(4-fluorobenzoyl)phenyl)methanolate bromide

Magnesium (5-cyano-2-(4-fluorobenzoyl)phenyl)methanolate bromide

Cat. No.: B11837454
M. Wt: 358.44 g/mol
InChI Key: CESJAKQFSVRLBN-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of magnesium (5-cyano-2-(4-fluorobenzoyl)phenyl)methanolate bromide involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Mechanism of Action

The mechanism of action of magnesium (5-cyano-2-(4-fluorobenzoyl)phenyl)methanolate bromide involves its interaction with various molecular targets and pathways:

Biological Activity

Magnesium (5-cyano-2-(4-fluorobenzoyl)phenyl)methanolate bromide is a compound of interest due to its potential biological activities. This article explores its synthesis, structure-activity relationships, and biological effects based on diverse research findings.

Synthesis and Structural Insights

The compound is synthesized through a reaction involving 5-cyanophthalide and 4-fluorophenyl magnesium bromide in an ether solvent mixture. This process yields this compound as an intermediate, which can be further reacted to produce various derivatives, including citalopram and its salts .

The molecular formula of this compound is C15H9BrFMgNO2, with a molecular weight of approximately 358.44 g/mol . The structural features suggest potential interactions with biological targets, particularly through the cyano and fluorobenzoyl groups.

Anticancer Properties

Studies have indicated that derivatives of this compound exhibit significant antiandrogenic activity. For instance, a library of related compounds was tested on human prostate cancer cell lines (LNCaP), demonstrating varying degrees of inhibitory effects on cell growth. The presence of specific substituents on the phenyl ring was correlated with enhanced biological activity, suggesting that structural modifications can lead to improved efficacy against cancer cells .

The proposed mechanism involves the binding of these compounds to androgen receptors, leading to inhibition of androgen-mediated signaling pathways. The structural analysis revealed that certain functional groups enhance hydrophobic interactions and hydrogen bonding within the receptor binding site, which is critical for their activity .

Case Study: Antiandrogen Activity

A specific study focused on the structure-activity relationship (SAR) of this compound analogs. It was found that modifications such as the introduction of a phenyl carbamate significantly increased inhibitory activity compared to other substitutions. This highlights the importance of molecular design in developing effective anticancer agents .

Table: Comparative Biological Activity of Analog Compounds

CompoundInhibitory Activity (IC50 µM)Key Structural Features
Magnesium Compound A12.5Phenyl carbamate at nitrogen
Magnesium Compound B25.0Cinnamyl group at C-3
Magnesium Compound C40.0Cyclopropyl substitution

Pharmacological Implications

The activation of Nrf2 signaling pathway by this compound has also been noted, suggesting potential antioxidative and anti-inflammatory effects. Nrf2 plays a crucial role in cellular defense mechanisms against oxidative stress and inflammation, which are pivotal in various diseases including neurodegenerative disorders .

Properties

Molecular Formula

C15H9BrFMgNO2

Molecular Weight

358.44 g/mol

IUPAC Name

magnesium;[5-cyano-2-(4-fluorobenzoyl)phenyl]methanolate;bromide

InChI

InChI=1S/C15H9FNO2.BrH.Mg/c16-13-4-2-11(3-5-13)15(19)14-6-1-10(8-17)7-12(14)9-18;;/h1-7H,9H2;1H;/q-1;;+2/p-1

InChI Key

CESJAKQFSVRLBN-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2)C#N)C[O-])F.[Mg+2].[Br-]

Origin of Product

United States

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